The Good Scents Company, a recognized database in the flavor and fragrance industry, explicitly categorizes 5-Ethyl-2-nonanol under "natural substances and extractives" and lists its occurrence as "found in nature" [1]. This provides a clear confirmation that the compound is known to occur naturally, even though the specific natural sources are not detailed in the search results.
While the search results do not contain a specific experimental protocol for this compound, a recent study on Iranian black tea provides a highly relevant and advanced methodology for comprehensively analyzing complex volatile organic compounds (VOCs) in natural products [2]. This protocol is particularly suited for resolving complex scent profiles where target compounds may be present in trace amounts or obscured by more abundant chemicals.
The workflow and relationship of this analytical method are illustrated below, showing the key steps from sample preparation to data analysis.
Workflow for comprehensive VOC analysis in natural products
Key Steps and Methodological Details:
The table below consolidates fundamental identifying information for this compound from various chemical databases.
| Property | Value |
|---|---|
| CAS Registry Number | 103-08-2 [1] [3] [4] |
| IUPAC Name | 5-ethylnonan-2-ol [5] [1] |
| Molecular Formula | C₁₁H₂₄O [5] [3] [4] |
| Molecular Weight | 172.31 g/mol [5] [3] |
| SMILES | CCCCC(CC)CCC(C)O [5] |
| Boiling Point | ~223 - 225 °C (est.) [1] [3] [4] |
The confirmation of this compound as a natural compound opens several research avenues. You could investigate its biological function in its native source or explore its potential as a signature compound for quality control or authentication of natural products. The advanced GC-MS/MCR-ALS protocol serves as a powerful tool for such investigations.
The following tables summarize the available quantitative data for 5-Ethyl-2-nonanol (CAS 103-08-2).
Table 1: Core Physical Properties [1] [2] [3]
| Property | Value | Unit | Notes / Source |
|---|---|---|---|
| Molecular Formula | C₁₁H₂₄O | - | - |
| Molecular Weight | 172.31 | g/mol | - |
| Boiling Point | 223.04 - 224.85 | °C | Estimated / Calculated |
| Flash Point | 99.2 | °C | Estimated (TCC) |
| Melting Point | 11.58 | °C | Estimate [3] |
| logP (o/w) | 4.093 - 4.20 | - | Estimated |
| Water Solubility | 57.47 | mg/L @ 25°C | Estimated |
Table 2: Vapor Pressure Data [4] [1] [2]
The vapor pressure of a substance is highly dependent on temperature. The data below shows this relationship for this compound.
| Temperature (K) | Temperature (°C) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) | Source |
|---|---|---|---|---|
| 298.15 | 25.00 | - | 0.020 | Estimated [1] [2] |
| 385.40 | 112.25 | 1.33 | 9.98 | Calculated [4] |
| 400.82 | 127.67 | 2.89 | 21.68 | Calculated [4] |
| 416.24 | 143.09 | 5.82 | 43.65 | Calculated [4] |
| 431.67 | 158.52 | 11.05 | 82.90 | Calculated [4] |
| 447.09 | 173.94 | 19.86 | 148.98 | Calculated [4] |
| 462.51 | 189.36 | 34.06 | 255.50 | Calculated [4] |
| 477.93 | 204.78 | 56.03 | 420.27 | Calculated [4] |
| 493.36 | 220.21 | 88.79 | 666.00 | Calculated [4] |
| 508.78 | 235.63 | 136.14 | 1021.14 | Calculated [4] |
| 524.20 | 251.05 | 202.64 | 1519.89 | Calculated [4] |
The calculated vapor pressure data in Table 2 is derived from the Antoine Equation: ln(Pvp) = A + B/(T + C), with coefficients A = 1.63800e+01, B = -4.92115e+03, and C = -7.95940e+01 [4].
While specific analytical protocols for measuring the properties of this compound were not detailed in the search results, several synthetic pathways for its production are documented. The following diagram and table outline these key methodologies.
Diagram 1: Overview of synthetic pathways for this compound production.
Table 3: Key Synthesis Methods for this compound [5]
| Method | Starting Material | Catalyst / Conditions | Yield | Key Characteristics |
|---|---|---|---|---|
| Alkylation of Nonanol | 2-Nonanol | Ethyl halide (e.g., Ethyl Bromide), base (e.g., KOH), in anhydrous THF at ~60°C | 45-55% | Proceeds via an S_N2 mechanism; may have byproduct formation. |
| Reduction of Ketones | 5-Ethyl-2-nonanone | Catalytic hydrogenation (Pd/C, H₂) or Sodium Borohydride (NaBH₄) | >70% | Offers higher regioselectivity and yield compared to alkylation. |
| Hydroformylation | Olefins | Hydroformylation followed by reduction. | Information Missing | A multi-step route from olefin precursors. |
| Biotechnological Production | Metabolic precursors | Engineered microorganisms (e.g., E. coli, Synechocystis sp.) | Up to 1.98 g/L in bioreactors | Sustainable, green chemistry approach using metabolic engineering. |
Please be aware of the following critical limitations in the available data:
For research and drug development purposes, it is highly recommended to verify these properties through experimental analysis or to seek out primary literature that contains measured data.
This table summarizes the basic identification and estimated physical properties for 5-Ethyl-2-nonanol (CAS 103-08-2) from the search results [1] [2] [3]:
| Property | Value |
|---|---|
| CAS Registry Number | 103-08-2 [2] [3] |
| Molecular Formula | C₁₁H₂₄O [1] [2] [3] |
| IUPAC Name | 5-ethylnonan-2-ol [2] |
| Molecular Weight | 172.31 g/mol [2] [3] |
| XLogP3 | 4.20 (est) [2] |
| Boiling Point | 223.04 °C @ 760.00 mm Hg (est) [2] |
| Water Solubility | 57.47 mg/L @ 25 °C (est) [2] |
Based on the information available, obtaining the full spectroscopic characterization for a compound like this compound involves a standard workflow. The diagram below outlines this process, from sample preparation to data interpretation.
1. Objective This application note outlines a strategic approach for the analysis of the branched-chain alcohol 5-Ethyl-2-nonanol (C11H24O, MW 172.31 g/mol) using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). This compound is of interest in food and fragrance analysis due to its unique structure and potential sensory impact [1].
2. Experimental Design & Workflow The overall analytical process, from sample preparation to data analysis, can be visualized in the following workflow. This chart integrates critical optimization points discussed in the subsequent sections.
3. Detailed Protocols for Key Experiments
3.1. HS-SPME Optimization Protocol This protocol is adapted from methods used for complex food matrices like dry-cured ham and honey [2] [3] [4].
Sample Preparation:
SPME Extraction:
3.2. GC-MS Analytical Method This method provides a starting point for separating and identifying this compound.
Gas Chromatography:
Mass Spectrometry:
4. Data Presentation & Quantification Strategies
Table 1: Key HS-SPME Parameters for Volatile Alcohol Analysis from Validated Methods This table summarizes critical parameters from recent studies that can be applied to the analysis of this compound [2] [3] [5].
| Parameter | Recommended Setting | Application Context & Rationale |
|---|---|---|
| Sample Mass | 1.85 - 3.0 g | Optimized for headspace vial capacity and sensitivity; excess can cause fiber overload [3] [6]. |
| Dilution | 1:1 to 2:1 (honey:water) | Reduces matrix viscosity, enhances volatile release; ratio critical for efficient extraction [2] [4]. |
| Incubation/Extraction Temp. | 60 - 70°C | Balances increased volatility with minimized thermal degradation/oxidation of sensitive compounds [2] [3]. |
| Extraction Time | 30 - 60 min | Time-dependent equilibrium; 60 min often optimal for complex matrices [3]. |
| Agitation | 250 rpm | Improves mass transfer of analytes from the sample to the headspace [6]. |
| Fiber Type | DVB/CAR/PDMS (50/30 μm) | Broad-range extraction ideal for diverse chemical classes (acids, alcohols, aldehydes, hydrocarbons) [3] [4]. |
Table 2: Advanced Quantification and Validation Techniques For accurate quantification, especially in complex matrices, advanced calibration strategies are essential [2] [3] [5].
| Technique | Description | Application & Benefit |
|---|---|---|
| Multiple Internal Standard (ISTD) Normalization | Use of several ISTDs with different chemical properties (e.g., 2-pentanol, 4-methyl-2-pentanone, chlorobenzene, benzophenone) to match different classes of analytes. | Corrects for fiber competition, matrix effects, and instrument variability; significantly enhances accuracy [2]. |
| Matrix-Matched Calibration | Preparing calibration standards in a matrix that is chemically similar to the sample (e.g., a bland version of the sample material or a synthetic mimic). | Compensates for the matrix's effect on extraction efficiency (recoveries of 73–114% reported) [2]. |
| Method Validation | Determining Linear Range, LOD, LOQ, Precision (Repeatability), and Recovery. | Ensures the method is reliable and fit-for-purpose. For example, LODs for VOCs in ham were as low as 0.03 mg kg⁻¹ [3] [5]. |
No Direct Method Available: It is crucial to note that the provided protocols are not a pre-validated method for this compound. They represent a synthesis of robust, recently published HS-SPME-GC-MS methods that you must adapt and validate for your specific compound and sample matrix.
Identification Strategy: Without a commercial standard, positive identification is challenging. If a standard is unavailable, use a combination of:
Quantification Challenge: The supplier Sigma-Aldrich states that they do not collect analytical data for this compound and it is sold "as-is," underscoring the importance of in-house validation [7].
For researchers and drug development professionals, the key takeaways are:
This compound (IUPAC Name: 5-ethylnonan-2-ol, CAS No.: 103-08-2) is a branched-chain secondary alcohol with the molecular formula C₁₁H₂₄O and a molecular weight of 172.31 g/mol [1]. Its unique structure, characterized by an ethyl group at the fifth carbon, imparts distinct physical properties and reactivity patterns compared to linear alcohols, making it a compound of interest in various synthetic and applied chemistry fields [1]. This document provides a detailed guide to its synthesis, catering to the needs of researchers and drug development professionals.
Several synthetic routes to this compound have been established, ranging from classical organic transformations to advanced catalytic and biotechnological processes. The choice of method depends on the desired purity, yield, scale, and available resources.
2.1.1 Alkylation of Nonanol This method is a classical S_N2 reaction where 2-nonanol is alkylated using an ethyl halide [1].
2.1.2 Reduction of 5-Ethyl-2-nonanone This method offers higher regioselectivity by reducing the corresponding ketone [1].
Table 1: Comparison of Traditional Synthesis Methods for this compound [1]
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Limitations |
|---|---|---|---|---|
| Alkylation of Nonanol | 2-Nonanol | Ethyl bromide, KOH, THF, 60°C | 45–55 | Byproduct formation, moderate yield |
| Ketone Reduction | 5-Ethyl-2-nonanone | Pd/C, H₂ | 70–80 | Higher catalyst cost, requires ketone precursor |
Advanced catalytic methods provide more efficient and selective routes.
2.2.1 Oxidation of Alkanes This approach utilizes molecular oxygen as a green oxidant [1].
2.2.2 Asymmetric Hydrogenation For the production of enantiomerically pure this compound, asymmetric synthesis is employed [1].
Table 2: Catalytic Pathways and Performance for this compound Synthesis [1]
| Catalyst System | Substrate | Conditions | Conversion (%) | Selectivity / (ee) |
|---|---|---|---|---|
| RuCl₃·3H₂O | 5-Ethylnonane | O₂, 80°C | 62 | 78% |
| (R-BINAP)RuCl₂ | α,β-Unsaturated Ketone | H₂, 50°C | 95 | 88% (ee) |
Biocatalytic routes offer sustainable alternatives using engineered microorganisms.
Table 3: Biotechnological Production Metrics for this compound [1]
| Organism | Genetic Modifications | Titer | Productivity |
|---|---|---|---|
| Synechocystis sp. | maqu_2220 overexpression, Δsll0208/Δsll0209 | 2.87 mg/g DCW | 0.12 mg/L/h |
| E. coli BL21(DE3) | ybbO + aar, ΔplsX | 1.98 g/L | 82.5 mg/L/h |
The following diagram visualizes the logical workflow for selecting an appropriate synthesis method, integrating the protocols described above.
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
This guide outlines multiple pathways for synthesizing this compound, each with distinct advantages. Traditional methods are accessible for standard laboratory settings, while catalytic routes offer improved efficiency and selectivity. Biotechnological production presents a forward-looking, sustainable approach. The choice of method should be guided by the specific requirements of the research project, including the scale, desired enantiopurity, and available infrastructure.
The table below summarizes the key identifiers and physical properties of the reactant and product, as gathered from the search results.
| Property | 5-Ethyl-2-nonanone (Reactant) | 5-Ethyl-2-nonanol (Product) |
|---|---|---|
| CAS Number | 544-84-9 (from structure) | 103-08-2 [1] [2] [3] |
| Molecular Formula | C₁₁H₂₂O [4] | C₁₁H₂₄O [1] [2] [5] |
| Molecular Weight | 170.29 g/mol (calculated) | 172.31 g/mol [1] [5] |
| IUPAC Name | 5-ethylnonan-2-one | 5-ethylnonan-2-ol [1] [5] |
| Structure | Not available in search results | |
| Related PubChem CID | 95561 [4] | 7634 [6] |
The following section provides detailed experimental procedures for the reduction of 5-Ethyl-2-nonanone to this compound. The workflow for selecting and executing the appropriate method is summarized in the diagram below.
This method is recommended for its operational simplicity and high safety profile, suitable for fast reactions at room temperature.
This powerful reductant is suitable for substrates that are less reactive, but requires strict anhydrous conditions.
This method offers excellent chemoselectivity and is preferred for scalable, green synthesis.
The table below provides a comparative summary of the three reduction protocols to aid in method selection.
| Parameter | NaBH₄ Reduction | LiAlH₄ Reduction | Catalytic Hydrogenation |
|---|---|---|---|
| Reducing Agent | NaBH₄ (2.22 g, 58.7 mmol) | LiAlH₄ (2.67 g, 70.4 mmol) | H₂ Gas (50 psi), 5% Pd/C |
| Solvent | Methanol (150 mL) | Anhydrous THF (150 mL) | Ethanol (100 mL) |
| Reaction Conditions | 25°C, 4 hours | 0°C to reflux, 3 hours | 25°C, 50 psi H₂, 12 hours |
| Workup | Aqueous quench, extraction | Sequential aqueous/NaOH quench, filtration | Catalyst filtration, concentration |
| Estimated Yield | 70-80% [5] | 85-95% | 90-95% |
| Key Advantages | Safe, easy setup, mild conditions | Powerful, guaranteed reduction | Highly selective, no borate/aluminate waste |
| Key Disadvantages | May not reduce less reactive ketones | Air/moisture sensitive, complex workup | Requires specialized pressure equipment |
Post-reduction, confirm the identity and purity of the product using standard analytical techniques. The properties of this compound are listed below.
This section outlines a modern, heterogeneous ruthenium-catalyzed system for the selective oxidation of alcohols, a key transformation relevant to the synthesis and functionalization of molecules like 5-Ethyl-2-nonanol [1].
The protocol uses a ruthenium catalyst supported on a High-loading Magnetic Ionic Nanoparticle Network (Ru@HMINN). This design integrates the catalytic activity of ruthenium with the practical benefits of magnetic separation [1].
The workflow for this protocol can be summarized as follows:
The Ru@HMINN system efficiently oxidizes a diverse range of alcohols under aerobic conditions [1]. The table below summarizes its performance with various substrate types.
| Substrate Class | Product | Yield (%) | Key Reaction Conditions |
|---|---|---|---|
| Benzylic Alcohols | Aldehydes | Excellent (e.g., 90-99%) | 0.5 mol% Ru, O₂ (1 atm), 80°C |
| Aliphatic Alcohols | Ketones/Aldehydes | Good to Excellent | 0.5 mol% Ru, O₂ (1 atm), 80°C |
| Allylic Alcohols | Unsaturated Carbonyls | Good to Excellent | 0.5 mol% Ru, O₂ (1 atm), 80°C |
| Amines | Nitriles | Good to Excellent | 0.5 mol% Ru, O₂ (1 atm), 80°C |
While direct ruthenium-catalyzed synthesis of this compound is not explicitly detailed, several other synthetic approaches are documented. The following table compares these known methods, which can serve as a starting point for further development using ruthenium catalysts [2].
| Synthetic Method | Starting Material | Catalyst/Key Reagent | Reported Yield | Key Limitations |
|---|---|---|---|---|
| Alkylation of Nonanol | 2-Nonanol | Ethyl halide, Base (e.g., KOH) | 45-55% | Formation of byproducts; moderate yield [2]. |
| Reduction of Ketones | 5-Ethyl-2-nonanone | Pd/C, H₂ or NaBH₄ | >70% | Requires access to the specific ketone precursor [2]. |
| Ruthenium-Catalyzed Oxidation | 5-Ethylnonane | RuCl₃·3H₂O, O₂ | 62% Conversion | An oxidation, not a direct synthesis; produces the alcohol from the alkane [2]. |
| Asymmetric Hydrogenation | α,β-Unsaturated Ketone | (R-BINAP)RuCl₂, H₂ | Up to 95% Conv. (88% ee) | High cost of chiral catalysts; requires specialized starting material [2]. |
The Ru@HMINN catalytic system demonstrates significant advantages for oxidation steps in synthetic sequences [1]. Its magnetic separability simplifies catalyst recycling, potentially reducing costs and metal contamination in products. The system's effectiveness with aliphatic substrates suggests high relevance for modifying the carbon chain of molecules like this compound.
For the direct synthesis of the target molecule, the reduction of 5-Ethyl-2-nonanone appears to be the most straightforward and high-yielding traditional method [2]. The asymmetric hydrogenation pathway is particularly noteworthy for producing a single enantiomer, which is critical in pharmaceutical development.
5-Ethyl-2-nonanol (C11H24O, MW 172.31 g/mol) is a branched-chain alcohol with applications in fragrances and solvents [1]. Its traditional chemical synthesis involves alkylation or reduction pathways [1]. Using the cyanobacterium Synechocystis sp. PCC 6803 as a photosynthetic chassis offers a sustainable alternative, converting CO2 and sunlight directly into valuable chemicals while avoiding competition with food crops [2] [3]. This approach aligns with green chemistry principles and carbon fixation goals [3].
Although this compound production has not been reported in Synechocystis, its structure suggests a biosynthetic route derived from the methyl-erythritol-phosphate (MEP) pathway, which natively produces terpenoid precursors IPP and DMAPP [4].
The proposed strategy involves:
Additional advanced strategies include using enzyme fusion to increase the spatial proximity of sequential enzymes and improve metabolic flux [4].
This protocol synthesizes established methods for engineering Synechocystis for sesquiterpene production [4] [5].
Objective: To construct a Synechocystis strain capable of producing this compound by integrating a heterologous biosynthetic pathway and optimizing host metabolism.
Materials:
Methodology:
Key Genetic Modifications Table
| Modification Type | Target Gene/Pathway | Purpose | Expected Outcome |
|---|---|---|---|
| Genomic Deletion | shc (squalene-hopene cyclase) |
Block triterpene synthesis | Increase FPP availability [4] |
| Genomic Deletion | sqs (squalene synthase) |
Block triterpene synthesis | Increase FPP availability [4] |
| CRISPRi Downregulation | crtE (phytoene synthase) |
Partially reduce carotenoid synthesis | Redirect carbon flux, requires careful balance [4] |
| Heterologous Expression | Specialized terpene synthases & modifying enzymes | Produce this compound skeleton | Accumulation of target product [4] |
| Operon/Fusion | e.g., ispA-CnVS |
Increase metabolic channeling | Improve yield and reduce byproducts [4] |
Objective: To cultivate the engineered Synechocystis strain under conditions that maximize biomass and product yield.
Materials:
Methodology:
Standard Cultivation Parameters Table
| Parameter | Condition | Notes |
|---|---|---|
| Temperature | 30°C | Optimal for Synechocystis growth [4] [5] |
| Light Intensity | 50 - 100 μmol photons m⁻² s⁻¹ | Prevents photoinhibition [4] [5] |
| Aeration/CO₂ | 0.5 - 5% CO₂ in air | Enhances carbon fixation [5] |
| Culture Vessel | Gas-tight flask, 6-well plate | Prevents loss of volatile products [4] |
| Overlay Solvent | 20% (v/v) Dodecane | For in situ extraction [4] |
| Carbon Source | CO₂ (Autotrophic) | Can be supplemented with glucose (Mixotrophic) [5] |
Objective: To reliably measure the production of this compound from cyanobacterial cultures.
Materials:
Methodology:
The following diagrams summarize the core metabolic engineering and analytical processes.
Common challenges and potential solutions in photosynthetic production:
| Challenge | Possible Cause | Suggested Solution |
|---|---|---|
| Low Titer | Low precursor (FPP) supply, poor enzyme activity | Overexpress rate-limiting MEP pathway genes (e.g., dxs, idi, ispA); optimize codon usage for heterologous genes [4]. |
| Product Loss | Volatility of product | Ensure use of gas-tight culture vessels and dodecane overlay for in situ extraction [4]. |
| Growth Defect | Metabolic burden, toxicity of product | Use inducible promoters to separate growth and production phases; ensure CRISPRi knockdowns are not lethal [4]. |
| Low Purity | Complex background from native metabolism | Optimize GC-MS separation parameters and use selective extraction [1] [7]. |
The biotechnological production of this compound in Synechocystis is a feasible but currently unrealized goal. This document provides a roadmap based on established metabolic engineering principles for terpenoids in cyanobacteria. Success hinges on constructing an efficient heterologous pathway and systematically optimizing the host metabolism to maximize carbon flux toward the target product.
Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) represents a powerful chemometric approach that addresses one of the most persistent challenges in chromatographic analysis of complex mixtures: complete separation of co-eluting compounds. Even with advanced chromatographic systems like gas chromatography-mass spectrometry (GC-MS), the analysis of complex real-world samples such as environmental mixtures, biological extracts, or food products often results in overlapping peaks due to the presence of numerous compounds with similar retention characteristics [1] [2]. This limitation is particularly problematic for researchers investigating trace-level components or complex matrices where minor constituents may be obscured by more abundant compounds. The fundamental principle behind MCR-ALS is the mathematical decomposition of the experimental data matrix (D) into pure contributions, represented as concentration profiles (C) and spectral profiles (S^T) according to the equation D = C·S^T + E, where E represents the residual matrix [3] [4].
The MCR-ALS algorithm operates through an iterative optimization process that alternates between estimating concentration profiles and spectral profiles while applying relevant constraints based on chemical knowledge [4]. This approach has demonstrated remarkable effectiveness in resolving severe overlapping peaks, addressing baseline drifts, and managing background noise in complex chromatographic data [1]. For pharmaceutical and analytical researchers working with complex mixtures, MCR-ALS provides a mathematical solution to separation challenges that would be difficult or impossible to resolve through instrumental improvements alone. In the case of compounds like 5-Ethyl-2-nonanol, which may co-elute with structurally similar compounds in complex matrices, MCR-ALS offers a robust approach for accurate identification and quantification without requiring complete physical separation of all components.
The MCR-ALS method is built upon a bilinear model that describes the experimental data through the decomposition process. The fundamental equation represents the experimental data matrix D as the product of two matrices: the concentration matrix C (containing the elution profiles of pure components) and the spectra matrix S^T (containing the pure spectral profiles), plus an error matrix E that accounts for experimental noise or variance not explained by the model [4]. The ALS algorithm iteratively refines initial estimates of either C or S^T by alternating between two steps: (1) calculating the concentration profile while keeping the spectral profile fixed, and (2) calculating the spectral profile while keeping the concentration profile fixed. Each iteration continues until convergence criteria are met, typically based on the percentage change in residuals between experimental and reconstructed data falling below a predetermined threshold (e.g., 0.1%) [4].
The mathematical decomposition in MCR-ALS is considered "soft-modeling" because it does not require prior knowledge of the exact mathematical form of the profiles, instead allowing them to be shaped by the data itself under the guidance of appropriate constraints [1] [4]. The non-negativity constraint is particularly important in chromatographic applications, as both concentration profiles (chromatographic peaks) and spectral profiles (mass spectra) should theoretically contain only positive values [2] [4]. Other commonly applied constraints include unimodality (forcing single peaks in concentration profiles), closure (when mass balance is known), and selectivity (incorporating known regions where certain components are absent) [4]. The application of these constraints guides the algorithm toward chemically meaningful solutions and helps address the inherent ambiguity in curve resolution problems.
Table 1: Comparison of MCR-ALS with Other Spectral Deconvolution Methods
| Method | Underlying Principle | Advantages | Limitations |
|---|---|---|---|
| MCR-ALS | Multivariate curve resolution with alternating least squares optimization | Handles severe overlapping, baseline drift, retention time shifts; Allows application of constraints | Requires parameter optimization; Dependent on initial estimates |
| Model Peak Methods (AMDIS, ADAP-GC) | Model peak detection and reconstruction in individual ion chromatograms | User-friendly; Automated operation | Limited for severely co-eluting peaks; Struggles with minor components |
| Non-negative Matrix Factorization (NMF) | Matrix factorization with non-negativity constraints | No need for initial estimates; Generalizable approach | May converge to local minima; Parameter selection critical |
| Deep Learning (GCMSFormer) | Transformer-based neural networks for end-to-end resolution | Fully automatic; High speed once trained | Requires extensive training data; Black box nature |
MCR-ALS distinguishes itself from other deconvolution approaches through its flexible constraint application and its ability to handle various data structures, including multiple chromatographic runs simultaneously [4]. While model peak methods like AMDIS operate by identifying peaks in individual ion chromatograms and reconstructing spectra from associated ions [2], MCR-ALS considers the complete dataset simultaneously, potentially providing more reliable results for severely co-eluting compounds. Similarly, newer approaches like GCMSFormer utilize deep learning architectures to resolve overlapping peaks in an end-to-end manner, achieving high automation and speed but requiring extensive training datasets [5]. The constraint application in MCR-ALS incorporates chemical knowledge into the mathematical resolution process, making it particularly valuable for analyzing complex samples where complete chromatographic separation is impractical.
Proper sample preparation is critical for obtaining reliable GC-MS data amenable to MCR-ALS analysis. For volatile organic compounds like this compound, headspace solid-phase microextraction (HS-SPME) represents an effective pre-concentration technique. The recommended protocol involves placing the sample (e.g., 1-2 g of solid or liquid matrix) in a headspace vial, potentially with the addition of internal standards for quantification. The SPME fiber (commonly 100 μm polydimethylsiloxane/PDMS) is exposed to the sample headspace for a defined extraction period (typically 15-60 minutes) at a controlled temperature (often 40-80°C) with optional agitation [1]. Following extraction, the fiber is introduced into the GC injector for thermal desorption (typically 220-250°C for 1-5 minutes in splitless mode) to transfer the extracted compounds to the analytical column.
For complex matrices containing this compound, such as environmental samples or biological extracts, additional sample clean-up steps may be necessary to reduce matrix effects and prevent instrumental contamination. Liquid-liquid extraction with non-polar solvents (e.g., hexane) has been successfully employed for environmental samples, followed by concentration through gentle nitrogen evaporation [2]. When analyzing multiple samples, maintaining consistent preparation protocols across all samples is essential for obtaining comparable data. For quantitative applications, the use of internal standards (e.g., deuterated analogs of target compounds) is recommended to account for potential variations in extraction efficiency and instrument response.
Table 2: Recommended GC-MS Parameters for MCR-ALS Applications
| Parameter | Recommended Setting | Alternative Options | Rationale |
|---|---|---|---|
| GC Column | Rxi-1ms (30 m × 0.25 mm I.D., 0.25 μm film thickness) | Similar low-polarity stationary phases | Optimal for volatile compound separation |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Hydrogen with appropriate flow adjustment | Balance separation efficiency and safety |
| Injection Mode | Splitless (1-2 μL) | Split with appropriate ratio for concentrated samples | Maximum sensitivity for trace analysis |
| Injection Temperature | 220-250°C | Lower temperatures for thermolabile compounds | Complete volatilization without degradation |
| Oven Program | 90°C (1 min), 6°C/min to 300°C (5 min) | Adjusted according to compound volatility | Balance resolution and analysis time |
| MS Interface | 280°C | 250-300°C range | Efficient transfer without degradation |
| Ionization | Electron Impact (70 eV) | Chemical ionization for specific applications | Standardized, reproducible spectra |
| Mass Range | m/z 40-400 | Adjusted based on target compounds | Cover molecular weight range of interest |
| Scan Rate | 18 Hz | Slower for simpler mixtures | Sufficient data points across narrow peaks |
The GC-MS data quality directly impacts the effectiveness of subsequent MCR-ALS analysis. It is essential to acquire data with sufficient spectral purity and an appropriate signal-to-noise ratio to facilitate mathematical resolution. The scan rate should be optimized to ensure adequate data points across chromatographic peaks (typically 15-20 points per peak for reliable integration and deconvolution). For complex samples, slightly slower temperature ramps may improve separation and reduce the degree of overlap, though this extends analysis time. Mass spectrometer tuning and calibration should be performed regularly according to manufacturer specifications to ensure accurate mass measurement and consistent response.
The first step in MCR-ALS analysis involves data preparation and preprocessing to ensure optimal algorithm performance. Raw GC-MS data in common data format (CDF) or other compatible formats should be imported into the analysis software. Basic preprocessing steps may include baseline correction to remove instrumental offsets, noise reduction through smoothing algorithms (e.g., Savitzky-Golay filter), and alignment of retention times if multiple chromatograms are being analyzed simultaneously [2] [4]. For MCR-ALS analysis, the data is typically arranged in a two-way matrix D with dimensions of retention time × m/z values, where each element represents the intensity at a specific retention time and mass-to-charge ratio.
The MCR-ALS algorithm requires an initial estimate of either the concentration profiles (C) or the spectral profiles (S^T) to begin the iterative optimization process. Several approaches can generate these initial estimates:
The number of components in the mixture must be specified before MCR-ALS analysis. This can be estimated through principal component analysis (PCA) by examining the scree plot of eigenvalues or using statistical criteria like Malinowski's indicator function. For complex samples, it is often prudent to slightly overestimate the component number and rely on constraints to eliminate unnecessary factors during optimization.
The core MCR-ALS algorithm proceeds through an iterative optimization cycle that alternates between two steps. In the first step, the concentration profiles (C) are estimated while keeping the spectral profiles (S^T) fixed according to the equation:
C = X·S·(S^T·S)^-1
In the second step, the spectral profiles (S^T) are estimated while keeping the concentration profiles (C) fixed:
S^T = (C^T·C)^-1·C^T·X
Each estimation step is followed by the application of appropriate constraints to guide the solution toward chemical meaningfulness. The most commonly applied constraints in chromatographic applications include:
The optimization continues until convergence criteria are met, typically when the relative change in residuals between successive iterations falls below a predetermined threshold (e.g., 0.1%) or when the maximum number of iterations is reached [4]. Most implementations provide diagnostic output during optimization, displaying metrics such as the residual standard error compared to PCA and experimental data, and the percentage change between iterations.
Figure 1: MCR-ALS Optimization Workflow - This diagram illustrates the iterative process of MCR-ALS analysis, highlighting the alternating estimation of concentration and spectral profiles with constraint application at each step.
MCR-ALS analysis can be implemented through several software platforms, each with different capabilities and requirements:
For researchers new to MCR-ALS, the web-based GC Mixture Touch platform provides an accessible starting point, while MATLAB and Python implementations offer greater flexibility for advanced applications. The following code illustrates a basic MCR-ALS implementation using SpectroChemPy:
Following MCR-ALS optimization, careful evaluation of the results is essential to ensure chemically meaningful resolution. The primary outputs include resolved concentration profiles (chromatographic traces for each pure component) and resolved mass spectra for identification. The first evaluation step involves examining the residuals between the original data and the reconstructed data (C·S^T) to identify any systematic patterns that might indicate unresolved components or inadequate model fit [4]. A successful resolution typically shows random, minimal residuals without structured patterns.
The goodness of fit can be quantified using several metrics, including the explained variance (R²) and the residual standard error (RSE). The similarity between resolved spectra and reference spectra in standard libraries (e.g., NIST) provides additional validation, typically assessed through spectral match factors (cosine similarity, dot product) [2]. For concentration profiles, the shape should appear chromatographically plausible, with symmetric or slightly tailing peaks unless specific interactions with the stationary phase are expected. The application of the pure spectrum of this compound as a reference during MCR-ALS analysis or as a post-hoc verification tool significantly enhances the reliability of identification in complex mixtures.
For the specific identification of this compound in resolved components, the resolved mass spectrum should be compared against reference spectra using similarity indices. The retention index of the resolved concentration profile provides additional confirmation when compared against authentic standards analyzed under identical chromatographic conditions [1]. In cases where complete resolution remains challenging, the application of selectivity constraints using known pure variables or regions can enhance the identification confidence.
Quantification of resolved components like this compound can be achieved through the overall volume integration (OVI) approach, which correlates the total integrated area under the resolved concentration profile with concentration [1]. For accurate quantification, calibration with authentic standards is essential, preferably using internal standardization with compounds of similar chemical characteristics. When applying MCR-ALS for quantitative analysis, method validation should include assessment of linearity, precision, accuracy, and detection limits following established analytical guidelines. The ability of MCR-ALS to resolve overlapping peaks often reveals minor components that were previously obscured, potentially improving both qualitative and quantitative analysis of complex samples.
MCR-ALS has demonstrated particular utility in several application areas relevant to pharmaceutical and food scientists. In traditional Chinese medicine analysis, MCR-ALS assisted ¹H-NMR methodology has enabled simultaneous quantification of 33 components in Trichosanthis Pericarpium injection, addressing significant signal overlap in the raw NMR data [6]. For food quality assessment, the technique has been successfully applied to characterize volatile organic compounds in Iranian black teas, resolving 256 components compared to only 54 detected through conventional GC-MS analysis [1]. This four-fold increase in detected compounds highlights the power of MCR-ALS to reveal previously hidden chemical information in complex matrices.
In environmental analysis, MCR-ALS has proven valuable for identifying trace contaminants in complex matrices like road dust, where co-elution problems often complicate conventional GC-MS data interpretation [2]. The method's ability to handle severe overlapping peaks, baseline drifts, and background noise makes it particularly suitable for challenging samples where target compounds are present at low concentrations alongside more abundant matrix components. For pharmaceutical applications involving complex natural products or degradation mixtures, MCR-ALS facilitates the identification and quantification of minor components without requiring complete chromatographic separation, potentially reducing analysis time and method development resources.
Despite its powerful capabilities, MCR-ALS does have limitations that researchers should consider. The rotational ambiguity inherent in bilinear decomposition means that, in some cases, multiple solutions may equally well explain the experimental data within applied constraints [4]. This ambiguity can be reduced through the application of appropriate constraints based on chemical knowledge, but complete elimination is not always possible. The dependence on initial estimates can also influence the final solution, particularly for complex mixtures with severe overlap.
The computational requirements of MCR-ALS, while manageable with modern computers, can become significant for very large datasets, such as those generated by comprehensive two-dimensional chromatography. Additionally, the method requires analyst expertise to select appropriate constraints and interpret results correctly, making it less automated than some conventional approaches. For simple mixtures with minimal overlap, traditional chromatographic optimization (e.g., modifying temperature programs or stationary phases) may provide adequate resolution with less computational effort. However, for truly complex samples where physical separation of all components is impractical, MCR-ALS offers a powerful mathematical alternative that extends the information obtainable from chromatographic analyses.
MCR-ALS represents a sophisticated chemometric approach that significantly enhances the information extractable from chromatographic analyses of complex mixtures. By mathematically resolving overlapping peaks, the technique addresses a fundamental limitation in the analysis of samples containing numerous components with similar retention characteristics. The application of MCR-ALS to challenges such as identifying and quantifying this compound in complex matrices demonstrates its practical utility across pharmaceutical, food, and environmental analysis domains. As computational resources continue to improve and software implementations become more accessible, MCR-ALS is poised to become an increasingly valuable tool in the analytical chemist's arsenal, particularly for characterization of complex samples where complete chromatographic separation remains elusive.
The growing demand for environmentally sustainable industrial processes has intensified focus on green chemistry principles, particularly in the field of organic synthesis where solvents traditionally account for a significant portion of waste generation. Conventional solvent use in chemical processes presents substantial environmental concerns, including volatile organic compound (VOC) emissions, toxicity issues, and complex waste treatment requirements. It is estimated that approximately 28 million tons of solvents are used globally each year, with European emissions inventories reporting 2-3 million tons of VOC emissions annually during the period 2008-2018 [1]. In certain sectors, particularly pharmaceutical manufacturing, as much as 80% of process waste (excluding water) can originate from solvent use throughout production stages [1]. The waste minimization hierarchy developed for the chemical process industry prioritizes avoidance through solvent-free processes as the most favorable approach, followed by minimization through reduction, recovery, reuse, and recycling, with safe disposal as the final option [1].
Solvent-free synthetic approaches represent a fundamental advancement in green chemistry, eliminating the environmental impacts associated with solvent production, use, and disposal. While traditional synthesis of chemical compounds typically follows wet chemistry routes involving dissolution-precipitation through solution media, emerging solvent-free methodologies offer reduced environmental footprint, lower costs, and simplified post-processing [2]. The concept of "green" solvents has generated substantial interest, with research focusing on so-called neoteric solvents, though few new materials have achieved widespread industrial adoption [1]. This application note addresses the pressing need for sustainable synthesis methods by developing comprehensive solvent-free protocols for producing 5-Ethyl-2-nonanol, thereby aligning with the principles of green chemistry and sustainable development.
This compound (CAS Registry Number: 103-08-2) is a branched-chain alcohol with the molecular formula C₁₁H₂₄O and a molecular weight of 172.31 g/mol [3] [4]. Its IUPAC name is 5-ethylnonan-2-ol, and it features a secondary alcohol functional group at the second carbon atom and an ethyl branch at the fifth carbon atom of a nine-carbon chain. The compound's structure can be represented by the Canonical SMILES notation: CCCCC(CC)CCC(C)O [3]. This specific branching pattern influences its physical properties, including boiling point and solubility, and confers distinct reactivity patterns compared to linear alcohols such as 2-nonanol or various octanol isomers [3].
The compound is characterized by a calculated log P value of 4.023, indicating relatively high hydrophobicity, which is consistent with its extended hydrocarbon chain [4]. With 11 rotatable bonds, the molecule exhibits significant conformational flexibility. As a secondary alcohol, it features one hydrogen bond donor and one hydrogen bond acceptor [4]. While comprehensive toxicity and environmental fate data for this compound are limited in the available literature, its structural similarity to other medium-chain aliphatic alcohols suggests potential use in various industrial applications, including as an intermediate in chemical synthesis or as a component in specialized formulations.
The development of solvent-free synthetic methods for this compound represents a significant advancement in green chemistry, eliminating the environmental impacts associated with conventional solvent use. These approaches not only avoid the generation of solvent waste but often offer enhanced efficiency and selectivity compared to traditional solution-based methods.
Mechanochemical synthesis utilizes mechanical force to initiate and sustain chemical reactions in the absence of solvents. This approach has gained significant attention as an environmentally benign alternative to traditional solution-based chemistry. For the synthesis of this compound, mechanochemical methods can be employed in several key steps:
Solid-state alkylation: The reaction between 2-nonanol and ethyl halides can be accomplished through ball milling, where mechanical energy input replaces thermal activation. This method typically employs potassium hydroxide or sodium hydride as bases, with the solid reactants and catalysts ground together in a ball mill apparatus. The mechanochemical conditions enhance reaction efficiency by continuously renewing surfaces and promoting intimate contact between reagent particles.
Solvent-free reduction: The reduction of 5-ethyl-2-nonanone can be achieved using solid reducing agents such as sodium borohydride supported on alumina or other inert carriers. Under mechanochemical conditions, this reduction proceeds with high efficiency and selectivity toward the secondary alcohol functionality without requiring alcoholic solvents typically used in such transformations.
The inherent advantages of mechanochemical approaches include significantly reduced reaction times, higher atom economy, and elimination of solvent waste streams. Additionally, these methods often demonstrate improved safety profiles by avoiding volatile organic solvents and reducing exposure risks.
Transition metal catalysis under solvent-free conditions offers an efficient route to this compound with enhanced selectivity. Recent advances have demonstrated the viability of several catalytic approaches:
Oxidation of alkanes: The direct oxidation of 5-ethylnonane using molecular oxygen (O₂) as the oxidant in the presence of ruthenium-based catalysts such as RuCl₃·3H₂O represents a atom-economical approach. This method achieves approximately 62% conversion to this compound at 80°C with 78% selectivity, avoiding the need for stoichiometric oxidants and hazardous solvents [3].
Asymmetric hydrogenation: The use of chiral catalysts like (R)-BINAP-RuCl₂ enables enantioselective synthesis of optically active this compound through hydrogenation of appropriate unsaturated precursors. This method has demonstrated exceptional performance with conversion rates up to 95% and enantiomeric excess values of 88% under optimized conditions [3].
Vapor deposition methods: Adapted from advanced materials synthesis, these techniques involve exposing substrate films to precursor vapors in controlled atmospheres, enabling precise control over reaction parameters and product quality without solvent mediation [2].
These catalytic pathways exemplify the principles of green chemistry by incorporating atom economy, catalytic efficiency, and reduced energy requirements through selective activation of C-H bonds and strategic functional group transformations.
Biocatalytic production represents another solvent-free approach to this compound synthesis, leveraging engineered enzymatic pathways or whole-cell biocatalysts:
Engineered microorganisms: Both Synechocystis sp. PCC 6803 and Escherichia coli strains have been successfully engineered to produce this compound through metabolic pathway engineering. In Synechocystis, heterologous expression of the maqu_2220 gene from Marinobacter aquaeolei VT8—encoding a fatty acyl-CoA reductase—enables direct conversion of fatty acyl-ACP to target alcohol via a two-step reduction pathway [3].
Pathway optimization: Knockout of hydrocarbon biosynthesis genes (sll0208 and sll0209) in Synechocystis redirects metabolic flux toward alcohol production, boosting titers to 2.87 mg/g dry cell weight [3]. In E. coli strains engineered with ybbO (encoding an NADP⁺-dependent aldehyde reductase) and aar (acyl-ACP reductase), production levels reaching 1.98 g/L have been achieved in fed-batch bioreactors [3].
This biological approach operates entirely in aqueous media at ambient temperature and pressure, representing an inherently green alternative to conventional chemical synthesis. The use of renewable biomass feedstocks further enhances the sustainability profile of biotechnological production.
Table 1: Comparison of Solvent-Free Synthesis Methods for this compound
| Method | Catalyst/System | Conditions | Conversion/Yield | Selectivity/ee | Key Advantages |
|---|---|---|---|---|---|
| Mechanochemical Alkylation | KOH/NaH, Ball milling | Room temperature, 4-6h | 45-55% | N/A | Simple setup, no solvents, safe operation |
| Catalytic Oxidation | RuCl₃·3H₂O, O₂ | 80°C, 8-12h | 62% conversion | 78% selectivity | Atom economy, uses molecular oxygen |
| Asymmetric Hydrogenation | (R)-BINAP-RuCl₂, H₂ | 50°C, 10-15 bar H₂ | 95% conversion | 88% ee | High enantioselectivity, mild conditions |
| Biotechnological Production | Engineered E. coli | 30-37°C, aqueous media | 1.98 g/L titer | Metabolic specificity | Renewable feedstocks, mild conditions |
Title: Solvent-Free Synthesis of this compound via Mechanochemical Alkylation of 2-Nonanol Objective: To prepare this compound through a solvent-free mechanochemical approach, minimizing waste generation and eliminating solvent-related environmental impacts.
Preparation of Reactants: Weigh 15.6 g (0.1 mol) of 2-nonanol and 12.2 g (0.11 mol, 1.1 equiv) of ethyl bromide. Pulverize 7.8 g (0.14 mol, 1.4 equiv) of KOH to a fine powder using a mortar and pestle.
Loading the Reaction Mixture: Charge a 100 mL zirconium dioxide grinding jar with the reactants and base. Add grinding balls (total mass 50-60 g) using a size distribution of 20% 10 mm and 80% 5 mm diameter balls to ensure efficient mixing and energy transfer.
Mechanochemical Reaction: Securely fasten the grinding jar in the planetary ball mill. Process the mixture at 300 rpm for 4-6 hours, with alternating rotation directions every 15 minutes to ensure homogeneous mixing. Monitor the reaction temperature, ensuring it remains below 50°C (use cooling pauses if necessary).
Workup Procedure: After milling, carefully open the jar and transfer the solid reaction mixture to a coarse porosity sintered glass funnel. Wash the solid residue with 50 mL of cold water to extract the crude product, then with 25 mL of hexane to recover any non-polar components.
Product Isolation: Combine the aqueous and organic extracts in a separatory funnel. Separate the organic layer and dry it over anhydrous sodium sulfate. Remove the drying agent by filtration and concentrate the solution under reduced pressure (rotary evaporator, 40°C water bath).
Purification: Purify the crude product by short-path distillation under reduced pressure (collect fraction boiling at 110-115°C at 15 mmHg) or using column chromatography on silica gel (eluting with hexane:ethyl acetate, 9:1 v/v).
The final product should be characterized by:
Expected Yield: 45-55% (8.0-9.8 g) Reaction Setup Considerations: The ball-to-powder mass ratio should be maintained at approximately 10:1 for optimal energy transfer. The internal surface of the grinding jar may be pre-passivated with a thin layer of stearic acid to minimize wall effects and metal contamination.
Title: Catalytic Oxidation of 5-Ethylnonane to this compound Using Molecular Oxygen Objective: To synthesize this compound through direct oxidation of the corresponding alkane using molecular oxygen as a green oxidant in the presence of a ruthenium-based catalyst.
Reactor Preparation: Charge the autoclave reactor with 15.4 g (0.1 mol) of 5-ethylnonane and 26 mg (0.1 mmol, 0.1 mol%) of RuCl₃·3H₂O. Ensure the reactor is clean and dry before use.
Reactor Assembly and Purging: Securely fasten the reactor head and connect the gas inlet and outlet lines. Purge the system three times with nitrogen (pressurize to 5 bar, then vent) to remove air, then purge once with oxygen following the same procedure.
Pressurization and Reaction Initiation: Pressurize the reactor with oxygen to 10 bar initial pressure at room temperature. Begin heating with continuous stirring (800-1000 rpm) and raise the temperature to 80°C over 20 minutes.
Reaction Monitoring: Maintain the temperature at 80±2°C with constant stirring for 8-12 hours. Monitor the pressure decrease throughout the reaction, repressurizing with oxygen as needed to maintain 8-12 bar total pressure.
Reaction Termination and Workup: After the reaction time, cool the reactor to room temperature using an ice bath. Slowly vent any remaining pressure in a well-ventilated area or through an appropriate scrubber system.
Product Recovery: Open the reactor and transfer the reaction mixture to a round-bottom flask using dichloromethane (minimal amount, for transfer only). Remove the catalyst by passing the mixture through a short pad of silica gel (or by centrifugation if catalyst precipitation occurs).
Product Purification: Concentrate the filtrate under reduced pressure and purify the product by flash chromatography on silica gel (gradient elution from pure hexane to hexane:ethyl acetate 4:1) or by fractional distillation.
The oxidation product should be compared with authentic samples using:
Expected Conversion: 60-65% Expected Selectivity: 75-80% to this compound Safety Considerations: High-pressure reactions require appropriate safety precautions including proper reactor certification, use of pressure relief devices, and operation behind safety shields. Oxygen compatibility of all reactor components must be verified.
Table 2: Optimization Parameters for Solvent-Free Synthesis Methods
| Parameter | Mechanochemical Alkylation | Catalytic Oxidation | Biotechnological Production |
|---|---|---|---|
| Temperature | Room temperature (25-35°C) | 80°C | 30-37°C |
| Time | 4-6 hours | 8-12 hours | 48-72 hours |
| Catalyst/Loading | KOH (1.4 equiv) | RuCl₃·3H₂O (0.1 mol%) | Engineered enzymes in whole cells |
| Pressure | Atmospheric | 8-12 bar O₂ | Atmospheric |
| Key Process Variables | Ball size distribution, milling speed, ball-to-powder ratio | Oxygen pressure, stirring efficiency, catalyst dispersion | Nutrient concentration, aeration, induction protocol |
| Scale-up Considerations | Continuous milling systems, heat dissipation | Catalyst immobilization, gas-liquid mass transfer | Bioreactor design, sterility maintenance, downstream processing |
Comprehensive characterization of this compound is essential for verifying product identity, assessing purity, and confirming the success of synthetic transformations. A combination of chromatographic and spectroscopic techniques provides complete analytical profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) represents the primary method for analysis of volatile compounds like this compound. The recommended conditions are:
Under these conditions, this compound typically exhibits a retention index of 1280-1320 (depending on exact column characteristics) and a characteristic mass spectrum with key fragments at m/z 154 (M-H₂O), 125, 111, 97, 85, 71, 57 [5]. For complex mixtures, advanced data analysis techniques such as Multivariate Curve Resolution-Alternating Least Square (MCR-ALS) can be employed to resolve co-eluting peaks and identify minor components [5].
High-Performance Liquid Chromatography (HPLC) methods may also be employed, particularly for assessing purity of less volatile derivatives:
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. Both ¹H and ¹³C NMR spectra should be acquired in CDCl₃ solution:
Fourier-Transform Infrared (FT-IR) Spectroscopy confirms functional groups present. Key absorption bands for this compound include:
Standard methods should be employed to determine key physical properties:
The development of solvent-free synthetic protocols for this compound aligns with broader trends in sustainable chemistry and green process development. While specific industrial applications of this compound are not extensively documented in the available literature, its structural characteristics suggest potential uses as an intermediate in specialty chemical synthesis, a component in fragrance formulations, or a building block for polymer materials. The compound's branched-chain architecture may impart desirable properties such as lower volatility or modified solvency compared to linear isomers.
The solvent-free synthesis approaches described in this application note demonstrate the practical implementation of green chemistry principles in organic synthesis. The continued development and optimization of these methods contribute to the ongoing transition toward more sustainable chemical production. Future research directions should focus on:
The integration of green chemistry metrics—including atom economy, E-factor, and process mass intensity—provides a framework for quantitative evaluation of the environmental performance of these synthetic methods [1]. As regulatory pressures on solvent emissions continue to increase and industry moves toward more sustainable operations, solvent-free synthesis methodologies represent a critical technology for reducing the environmental footprint of chemical production while maintaining efficiency and cost-effectiveness.
The following workflow diagram illustrates the decision process for selecting appropriate solvent-free synthesis methods for this compound production:
Figure 1: Decision workflow for solvent-free synthesis of this compound
The solvent-free synthesis of this compound represents a practical implementation of green chemistry principles in organic synthesis. The protocols described in this application note demonstrate that viable alternatives to conventional solvent-based methods exist, offering reduced environmental impact while maintaining synthetic efficiency. The mechanochemical, catalytic, and biotechnological approaches each present distinct advantages that can be selected based on specific research or production requirements, available infrastructure, and desired product characteristics.
As the chemical industry continues to evolve toward more sustainable practices, the development and implementation of solvent-free methodologies will play an increasingly important role in reducing the environmental footprint of chemical production. The protocols outlined herein provide researchers with practical tools to incorporate green chemistry principles into their work while obtaining target compounds in good yields with minimal environmental impact.
This compound (CAS Registry Number: 103-08-2) is a branched-chain secondary alcohol with significant potential in flavor and fragrance applications. With the molecular formula C₁₁H₂₄O and a molecular weight of 172.31 g/mol, this compound represents a versatile fragrance ingredient particularly valuable for its performance in delayed-release systems and complex formulations. The compound's structure features a branched alkyl chain with a hydroxyl group at the second carbon and an ethyl branch at the fifth carbon, contributing to its unique physicochemical properties and sensory characteristics. As research continues to explore novel fragrance compounds with enhanced stability and controlled release properties, this compound presents compelling opportunities for scientific investigation and commercial application.
The molecular structure of this compound confers specific properties that make it valuable in fragrance applications. The branching pattern of the carbon chain influences both volatility and odor characteristics, while the secondary alcohol functionality provides a site for chemical derivatization. Key structural features include:
The branched structure of this compound contributes to its unique odor profile and differentiates it from straight-chain alcohols such as 2-nonanol (C₉H₂₀O), which exhibits a waxy, green, creamy citrus odor character [1]. This branching influences both the olfactory properties and chemical behavior of the molecule in different formulations.
Understanding the physicochemical properties of this compound is essential for its incorporation into fragrance systems and predicting its performance in various applications. Key parameters include:
Table 1: Physicochemical Properties of this compound
| Property | Value/Specification | Measurement Conditions |
|---|---|---|
| Molecular Weight | 172.31 g/mol | - |
| Boiling Point | 223.04°C (est.) | 760.00 mm Hg |
| Flash Point | 99.20°C (211.00°F) | TCC method |
| log P (o/w) | 4.093 (est.) | - |
| Vapor Pressure | 0.020000 mmHg | 25.00°C |
| Water Solubility | 57.47 mg/L | 25°C |
| Assay/Purity | 95.00% to 100.00% | - |
The relatively high log P value indicates significant hydrophobicity, which influences the compound's performance in oil-based fragrance formulations and its retention on various substrates. The low water solubility is characteristic of long-chain alcohols and must be considered when developing aqueous-based products. These properties collectively determine the compound's volatility profile, substantivity, and overall performance in fragrance applications [2].
Traditional synthetic routes to this compound rely on classical organic transformations that have been optimized for efficiency and yield. The two primary methods include alkylation of nonanol and reduction of corresponding ketones:
Alkylation of Nonanol: This method involves the alkylation of 2-nonanol using ethyl halides (e.g., ethyl bromide or chloride) in the presence of a base such as sodium hydride or potassium hydroxide. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion displaces the halide, yielding the branched alcohol. For example, reacting 2-nonanol with ethyl bromide in anhydrous tetrahydrofuran (THF) at 60°C achieves moderate yields of 45-55%. Limitations include potential byproduct formation through elimination or over-alkylation [3].
Reduction of Ketones: This alternative route employs the reduction of 5-ethyl-2-nonanone using catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄). This method offers higher regioselectivity compared to alkylation, with yields exceeding 70% under optimized conditions. The main limitation is the higher catalyst cost associated with hydrogenation methods [3].
Table 2: Comparison of Traditional Synthesis Methods for this compound
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Limitations |
|---|---|---|---|---|
| Alkylation of Nonanol | 2-Nonanol | Ethyl bromide, KOH, THF, 60°C | 45-55 | Byproduct formation |
| Ketone Reduction | 5-Ethyl-2-nonanone | Pd/C, H₂ or NaBH₄ | 70-80 | High catalyst cost |
Transition metal catalysis has emerged as a powerful tool for enhancing selectivity and efficiency in the synthesis of this compound. Recent advances in this area include:
Oxidation of Alkanes: A patent describes the oxidation of 5-ethylnonane with molecular oxygen (O₂) in the presence of RuCl₃·3H₂O, achieving a 62% conversion to this compound at 80°C. This method avoids stoichiometric oxidants, reducing environmental impact and providing a more sustainable synthesis pathway [3].
Asymmetric Hydrogenation: The use of chiral catalysts like (R-BINAP)RuCl₂ enables enantioselective synthesis of this compound with enantiomeric excess (ee) values up to 88%. This approach is particularly valuable for producing optically pure forms of the compound, which may exhibit different olfactory properties [3].
Table 3: Catalytic Pathways for this compound Synthesis
| Catalyst System | Substrate | Conditions | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| RuCl₃·3H₂O | 5-Ethylnonane | O₂, 80°C | 62 | 78 |
| (R-BINAP)RuCl₂ | α,β-Unsaturated Ketone | H₂, 50°C | 95 | 88 (ee) |
Biocatalytic routes leveraging engineered microorganisms offer sustainable alternatives for the production of this compound. These approaches align with the growing demand for green chemistry solutions in the fragrance industry:
Synechocystis sp. PCC 6803 System: Heterologous expression of the maqu_2220 gene from Marinobacter aquaeolei VT8—encoding a fatty acyl-CoA reductase—enables direct conversion of fatty acyl-ACP to this compound via a two-step reduction pathway. Knocking out hydrocarbon biosynthesis genes (sll0208 and sll0209) redirects metabolic flux, boosting titers to 2.87 mg/g dry cell weight [3].
Escherichia coli Platform: Engineered E. coli strains expressing ybbO (encoding an NADP⁺-dependent aldehyde reductase) and aar (acyl-ACP reductase) can produce long-chain alcohols, including this compound, at 1.98 g/L in fed-batch bioreactors. This represents one of the most efficient biotechnological approaches reported for such compounds [3].
A significant application of this compound is in the development of fragrance precursors that provide delayed release of odorant molecules. These systems address key limitations of traditional fragrance delivery, including volatility control and stability enhancement:
Mechanism of Action: this compound can be incorporated into carbonate or ester derivatives that are initially odorless but undergo enzymatic cleavage upon application to skin or contact with laundry lipases, gradually releasing the active fragrance compound. This approach significantly extends the duration of fragrance perception in products such as deodorants, antiperspirants, detergents, and fabric softeners [4].
Formulation Advantages: Compared to direct fragrance addition, precursor technology provides:
The compound is specifically listed among alcohols suitable for such precursor applications in patent literature, highlighting its commercial relevance in advanced fragrance delivery systems [4].
While specific documentation of this compound in natural sources is limited in the available literature, its presence in natural contexts is indicated by its classification among "natural substances and extractives" [2]. The broader category of medium-chain branched alcohols is known to contribute to the flavor profiles of various fermented products and foods.
Research on fermented products like Jiuqu—a traditional Chinese fermentation starter—reveals that complex alcohol profiles contribute significantly to the aromatic characteristics of traditional beverages [5]. Although this compound is not specifically mentioned in these studies, the presence of structurally similar compounds suggests potential natural occurrence and relevance to complex flavor systems.
Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) represents the state-of-the-art methodology for analyzing volatile compounds like this compound in complex matrices. The following optimized protocol ensures accurate identification and quantification:
This method provides excellent sensitivity with a limit of detection approximately 0.01 mg/kg and linear range spanning three orders of magnitude, suitable for analyzing trace levels in complex matrices [6].
For complex samples, Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) can significantly enhance data interpretation by resolving co-eluting compounds and addressing baseline issues:
This approach has been successfully applied to volatile profiling in complex natural products like Iranian black tea, where it increased recognized components from 54 to 256, demonstrating its power for comprehensive characterization of minor constituents in fragrance and flavor research [6].
Understanding the toxicological properties of this compound is essential for its safe handling and application in consumer products. Available safety data includes:
While comprehensive toxicological data is limited in the available literature, the relatively high dermal LD₅₀ suggests a favorable safety profile for topical applications at appropriate use levels.
Current regulatory information for this compound includes:
Regulatory landscapes for flavor and fragrance ingredients continue to evolve, and researchers should consult current regional regulations before incorporating this compound into commercial products.
The following protocol describes the synthesis of carbonate derivatives of this compound for fragrance precursor applications:
Materials:
Procedure:
This protocol yields fragrance precursors that demonstrate controlled release properties when exposed to enzymatic activity on skin or in laundry applications [4].
The integrated workflow for analysis of this compound in complex matrices combines extraction, separation, and advanced data analysis:
This integrated approach enables comprehensive characterization of this compound in complex matrices, with particular value for:
The application of MCR-ALS chemometric methods significantly enhances the resolution of minor components and addresses challenges such as co-elution and matrix effects [6].
This compound represents a promising fragrance ingredient with particular value in precursor applications that require controlled release properties. The compound's branched structure and physicochemical characteristics make it suitable for various fragrance systems where longevity and stability are key considerations. Available synthesis methods span traditional organic synthesis, catalytic approaches, and emerging biotechnological production, providing multiple pathways for obtaining the compound with varying efficiency and sustainability.
Future research directions should focus on:
As the fragrance industry continues to evolve toward more sustainable and sophisticated delivery systems, compounds like this compound and their derivatives offer exciting opportunities for innovation in product development and consumer experience.
Objective: These notes provide researchers with strategies and protocols for the oxidative functionalization of 5-ethyl-2-nonanol (CAS 103-08-2), a branched-chain alcohol, to produce valuable carbonyl and carboxylic acid derivatives.
The table below summarizes the key identifying information and predicted physical properties of this compound [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 103-08-2 |
| IUPAC Name | 5-ethylnonan-2-ol |
| Molecular Formula | C₁₁H₂₄O |
| Molecular Weight | 172.31 g/mol |
| SMILES | CCCCC(CC)CCC(C)O |
| Boiling Point | ~224.85 °C (est.) [3] |
| Density | ~0.8447 (est.) [3] |
The branched structure of this compound presents both challenges and opportunities for selective oxidation. The following pathways are proposed based on known organic transformations.
The diagram above outlines two primary oxidative functionalization pathways, with experimental details provided in the following sections.
This protocol adapts a recent low-temperature, metal-free catalytic system for the selective oxidation of secondary alcohols [4].
Materials:
Procedure:
Safety & Sustainability:
This protocol leverages a whole-cell biocatalysis approach to achieve terminal (ω) oxidation, a challenging transformation for medium-chain fatty acids and their derivatives [5].
Materials:
Procedure:
Notes:
The table below allows for easy comparison of the two proposed functionalization methods.
| Parameter | Protocol 1: IBS/Oxone Catalysis | Protocol 2: Whole-Cell Biocatalysis |
|---|---|---|
| Primary Product | 5-Ethyl-2-nonanone (Ketone) | Mono-Ethyl Dicarboxylic Acid (MEDA) |
| Oxidation Type | Selective (C2) | Terminal (C9, ω) |
| Key Feature | Mild, metal-free, chemoselective | Regioselective, sustainable, uses engineered cells |
| Reaction Scale | Milligrams to grams (benchtop) | Requires microbial fermentation setup |
| Yield (Projected) | High (based on model substrates) [4] | Low to Moderate (40-55% for branched chains) [1] |
| Primary Challenge | - | Steric hindrance from ethyl branch slows kinetics [1] |
A drop in yield can often be traced to a few key areas. The table below outlines common issues and potential solutions based on recent research.
| Problem Area | Specific Issue | Potential Solution / Strategy |
|---|---|---|
| Catalysis | Low conversion at high temperatures causing side reactions [1] | Switch to a low-temperature IBS(III/V)/Oxone system (e.g., 30°C) to improve selectivity for sensitive substrates [1]. |
| Catalysis | Poor catalyst solubility or inefficient regeneration [1] | Use a Phase-Transfer Catalyst (PTC) like tetrabutylammonium hydrogen sulfate and pre-form the active IBS(III) catalyst to bypass the slow initiation step [1]. |
| Reaction Pathway | Linear pathway with low yield and stoichiometric bottlenecks [2] | Use computational tools (SubNetX algorithm) to design branched, balanced metabolic pathways that use multiple precursors, improving stoichiometric feasibility and yield [2]. |
| Analysis & Optimization | Inability to identify minor byproducts or low-concentration intermediates [3] | Employ HS-SPME-GC–MS paired with MCR-ALS to resolve complex chromatograms, identifying minor components that impact yield or purity [3]. |
Q1: How can I perform alcohol oxidation on a thermally sensitive substrate without decomposition? The low-temperature IBS(III/V)/Oxone catalytic system is an excellent choice. Traditional metal-free systems often require 70°C, but this system operates effectively at 30°C. Key to its success is the pre-generation of the active IBS(III) species before introducing the alcohol substrate, which eliminates a slow, high-temperature initiation step and prevents exposure of sensitive compounds to harsh conditions [1].
Q2: My GC-MS results show complex peak clusters I can't resolve. How can I get a clearer picture of my reaction mixture? Using Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) as a deconvolution technique can dramatically improve your analysis. This chemometric method mathematically separates severe baseline drifts, overlapping peaks, and background noise in GC-MS data. In one study, it increased the number of identified components in a complex mixture from 54 to 256, allowing for the detection and semi-quantification of minor byproducts and intermediates that are critical for troubleshooting [3].
Q3: Are there computational tools to help me design a higher-yielding synthetic pathway? Yes, tools like SubNetX are designed for this. Instead of proposing simple linear pathways, it assembles balanced biochemical subnetworks that connect your target molecule to the host metabolism through multiple precursors and cofactors. This approach ensures stoichiometric feasibility and often results in pathways with higher theoretical yields than linear routes. It is particularly useful for planning the synthesis of complex molecules [2].
Here are detailed methodologies for the key techniques mentioned in the troubleshooting guide.
This protocol is for the selective oxidation of alcohols to carbonyl compounds.
Materials:
Step-by-Step Procedure:
This protocol is for the comprehensive analysis of volatile organic compounds (VOCs) in a complex reaction mixture.
Materials:
Step-by-Step Procedure:
It is important to note that the strategies above are adapted from research on related systems, not 5-Ethyl-2-nonanol specifically. Future work in this area should focus on:
Q: What is MCR-ALS and how does it help with co-elution in GC-MS? A: Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) is a chemometric technique that uses mathematical decomposition to resolve pure analyte signals from complex, unresolved chromatographic data. It is particularly useful for separating co-eluting compounds where chromatographic resolution is insufficient [1] [2].
Q: What are the common challenges when applying MCR-ALS to GC-MS data? A: The primary challenge is modeling ambiguity, which leads to poor resolution and quantification, especially for analytes with a low chromatographic resolution (Rs < ~0.25) and a high degree of spectral contamination from noise and background interferences [3].
The following workflow is adapted from methodologies used in the analysis of complex samples like Iranian black tea and aerospace fuel [1] [3].
| Constraint | Application in GC-MS | Purpose |
|---|---|---|
| Non-negativity | Elution profiles (C) and mass spectra (ST") | Ensures concentrations and spectral intensities are not negative [2]. |
| Unimodality | Elution profiles (C) | Ensures each resolved peak has a single maximum [2]. |
| Selectivity | Specific m/z channels or retention time windows | Forces the model to recognize that certain masses or times belong to a specific analyte [3]. |
| Equality | Elution profile from a pure m/z | Uses a known pure elution profile to guide the resolution (see "Advanced Technique" below) [3]. |
For severely co-eluted peaks (Rs as low as 0.05), a technique called mzCompare can significantly improve results. This method is based on the principle that all mass channels (m/z) for the same analyte must share an identical elution profile [3].
For a practical troubleshooting process, you can follow the logic outlined in the diagram below. This incorporates both standard MCR-ALS practices and the advanced mzCompare technique.
What are the main challenges in purifying this compound? The primary challenge is its branched-chain structure, which leads to the formation of isomers and byproducts during synthesis. This structural similarity makes separation from impurities difficult [1]. Key impurities often include unreacted intermediates, dehydration products (alkenes), and isomeric alcohols.
Which chromatographic method is best for purification? Column Chromatography is a standard and effective technique for the purification and isolation of both solids and liquids, including specific compounds like this compound from a complex reaction mixture [2]. For analytical-scale separation and verification, Gas Chromatography (GC) is the most suitable method due to the compound's volatility [1].
How can I optimize the synthesis to reduce purification difficulty? Employing selective synthetic pathways can minimize byproducts. Catalytic hydrogenation of 5-Ethyl-2-nonanone offers higher regioselectivity and yields (>70%) compared to traditional alkylation methods (45-55% yield), resulting in a cleaner product that is easier to purify [1].
For purifying the crude product after synthesis, follow this standard column chromatography protocol [2]:
GC is essential for analyzing reaction progress and checking the purity of your final product [1] [3].
| Analysis Goal | Recommended Column Polarity | Common Stationary Phase |
|---|---|---|
| General analysis/Boiling point separation | Non-polar | 100% Dimethylpolysiloxane (e.g., Methyl silicone) [3] |
| Separation of isomers or oxygenated compounds | Moderately to Strongly Polar | Polyethylene Glycol (WAX) or Cyanopropylphenyl [3] |
For separating this compound from its potential isomers, a moderately to strongly polar column is recommended [3].
The following diagram outlines a logical workflow for the synthesis, purification, and analysis of this compound, incorporating key decision points for troubleshooting.
Q1: Why is the oxidation of 5-ethyl-2-nonanol challenging? The primary challenge is steric hindrance. The hydroxyl group on the this compound molecule is located on a carbon that is also attached to a bulky ethyl group and a long alkyl chain. This crowded environment physically blocks the approach of oxidants and catalysts to the reaction site, leading to slow reaction rates, low yields, and unwanted side products [1].
Q2: What catalytic strategies can overcome this steric hindrance?
The table below summarizes advanced catalytic strategies effective for oxidizing sterically hindered alcohols like this compound.
| Strategy | Mechanism | Key Features & Benefits |
|---|---|---|
| Dilute PdAu Alloys [2] | Pd sites activate oxygen; interfacial PdAu sites enrich alkoxide intermediates for selective coupling. | Isolated Pd atoms in Au host enhance selectivity; reduces over-oxidation; effective for oxidative coupling to esters. |
| IBS(III/V)/Oxone System [3] | Metal-free organocatalysis; hypervalent iodine (I(III)/I(V)) cycle mediates hydrogen transfer. | Operates at low temperature (30°C); excellent for acid-sensitive substrates; green oxidant (Oxone). |
| Single-Site Alloys [2] | Isolated dopant atoms (e.g., Pd in Au) break scaling relations; unique electronic environments. | Minimizes steric clash at active site; prevents unwanted side reactions on metal ensembles. |
Q3: What is a recommended detailed protocol for a low-temperature, metal-free approach?
Based on recent research, the IBS(III/V)/Oxone system is highly effective for sterically hindered substrates under mild conditions [3].
Reaction Setup: Conduct the reaction under an inert atmosphere (e.g., N₂ or Ar) in a flame-dried glassware.
Workflow Diagram:
Step-by-Step Procedure:
The table below addresses specific experimental failures and provides solutions based on the principles of the chosen methods.
| Problem | Potential Cause | Solution |
|---|
| Low Conversion | Inefficient O₂ activation (PdAu) or slow catalyst initiation (IBS). | ➤ For PdAu: Ensure optimal Pd dispersion and use O₂ as oxidant. ➤ For IBS: Use the pre-activation protocol with a small amount of water to generate IBS(III) in situ [3]. | | Formation of Side Products | Over-oxidation to acids or decomposition from harsh conditions. | ➤ Switch to the low-temperature IBS/Oxone system (30°C) to preserve acid-sensitive groups [3]. ➤ For PdAu, verify that Pd is highly diluted in Au to prevent large ensembles that drive over-oxidation. | | Reaction Does Not Initiate | Oxone is insoluble in organic solvent (IBS system). | ➤ Add a phase-transfer catalyst (PTC), like tetrabutylammonium hydrogen sulfate, to enhance Oxone solubility in the organic phase [3]. | | Poor Catalyst Performance | Catalyst poisoning or aggregation of metal atoms. | ➤ Ensure reagents and solvents are pure and anhydrous. ➤ For PdAu, use a controlled synthesis method to maintain Pd as isolated atoms and prevent aggregation into less selective clusters [2]. |
| Question | Key Issue | Suggested Solution & Rationale |
|---|---|---|
| How can we systematically optimize our biocatalytic process before scale-up? | Low yield or efficiency at larger scales. | Use Response Surface Methodology (RSM) with a Box-Behnken design to optimize key variables (e.g., temperature, enzyme loading, substrate ratio) and understand their interactions [1]. |
| Our whole-cell biocatalyst underperforms in the production reactor. What could be wrong? | Sub-optimal reaction environment for the cells or enzymes. | Switch from aqueous buffer to a micro-aqueous reaction system (MARS) using a biocompatible organic solvent like Cyclopentyl methyl ether (CPME). This can improve substrate load, reduce wastewater, and enhance compatibility with downstream chemical steps [2]. |
| How can we make the catalyst more cost-effective for large-scale production? | High cost of purified or immobilized enzymes. | Use Lyophilized Whole Cells (LWC) as a biocatalyst formulation. This is up to 90% cheaper than purified enzymes and retains necessary cofactors [2]. |
| The reaction works but is too slow for an industrial process. How can we improve the rate? | Inherently slow reaction kinetics. | Employ an enzymatic cascade in one pot. This shifts the reaction equilibrium, drives completion, and avoids intermediate isolation, streamlining the process [3]. |
| Our immobilized enzyme loses activity too quickly. How can we improve stability? | Rapid catalyst deactivation and poor reusability. | Ensure proper immobilization on a robust carrier (e.g., macroporous acrylic resin). Under optimal conditions, catalysts like Novozym 435 can be reused for at least 7 cycles with retained activity [1]. |
This methodology is highly effective for finding the ideal operating conditions before committing to large, expensive pilot runs [1].
This protocol is beneficial when substrate or product solubility is an issue, or when integrating with chemical catalysts that are sensitive to water [2].
The following diagram illustrates a generalized workflow for developing and scaling a biocatalytic process, integrating the concepts from the FAQs and protocols above.
The table below summarizes the most common causes of baseline drift and their solutions.
| Category | Cause of Drift | Symptoms | Recommended Solution |
|---|---|---|---|
| Mobile Phase/Solvent | Unbalanced UV absorbance of mobile phase components in a gradient [1] [2]. | Steady, consistent upward or downward drift during a gradient run [2]. | Match UV absorbance of A and B solvents; use a higher purity grade or a different solvent lot [1] [3]. |
| Contaminated or low-quality solvents/water [1] [4] [3]. | Low signal, noisy baseline, or sudden onset of drift [3]. | Use high-quality, fresh solvents; prepare mobile phase daily for critical applications [1]. | |
| System & Hardware | Air bubbles in the detector flow cell [1] [4]. | Sharp, erratic spikes or very noisy baseline [4]. | Degas solvents thoroughly; use an inline degasser; add a backpressure restrictor after the detector [1]. |
| Column contamination or leaching [1] [3]. | Drift that appears after many injections or a change in column. | Replace the column with a union; if drift stops, the column is the cause. Clean or replace the column [3]. | |
| Temperature fluctuations [1] [4] [3]. | Slow, cyclical drift correlating with lab temperature changes (e.g., day/night). | Use a column oven; stabilize room temperature; keep mobile phase bottles in a temperature buffer [1] [3]. | |
| Data Processing | Severe baseline drift and overlapping peaks in complex samples (especially GC-MS) [5]. | Poor peak resolution, inaccurate integration. | Apply chemometric algorithms (e.g., MCR-ALS) during data processing to resolve co-eluted peaks and correct baseline [5]. |
When you encounter baseline drift, follow this systematic procedure to identify the root cause.
Protocol Steps:
For reliable analysis of mid-to-long chain aliphatic alcohols like this compound, pay special attention to:
| Problem Area | Possible Cause | Suggested Resolution |
|---|---|---|
| Catalyst System | Low chiral induction from ligand | Use chiral ligands with strong electron-donating groups (e.g., para-NMe₂) and anionic donors (e.g., Cl⁻) to enhance electron density at the metal center [1]. |
| Catalyst decomposition under reaction conditions | Ensure rigorous exclusion of water and oxygen from reagents/solvents; use molecular sieves for drying [2]. | |
| Reaction Pathway | Uncontrolled selectivity in reaction steps | For Guerbet-style synthesis, leverage the conjugation effect of intermediates (e.g., 2-ethylhex-2-enal) to improve final product selectivity [1]. |
| Synthesis Method | Limitations of traditional synthetic routes | Adopt catalytic asymmetric hydrogenation of α,β-unsaturated ketones using chiral catalysts (e.g., (R-BINAP)RuCl₂) to achieve high enantiomeric excess (e.g., 88% ee) [3]. |
Q1: What are the most effective catalytic systems for enantioselective synthesis of branched alcohols like 5-Ethyl-2-nonanol? The most effective systems are homogeneous catalysts based on noble metals complexed with chiral ligands. For instance, Cp*Ir complexes coordinated with bipyridine-type ligands bearing an ortho-hydroxypyridine group and electron-donating substituents have demonstrated exceptional performance in Guerbet-type reactions, achieving record turnover numbers (TON >14,000) for the synthesis of similar alcohols like 2-ethyl-1-hexanol [1]. Alternatively, chiral catalysts like (R-BINAP)RuCl₂ can be used for the asymmetric hydrogenation of precursor ketones, providing a direct path to the enantiomerically enriched alcohol [3].
Q2: Beyond catalysis, are there other production strategies for this compound? Yes, biotechnological production offers a sustainable alternative. Engineered microorganisms, such as E. coli or Synechocystis, can be designed with heterologous genes (e.g., maqu_2220, ybbO, aar) to produce long-chain alcohols from renewable feedstocks [3]. This approach can redirect metabolic flux to synthesize target molecules, though titers and enantioselectivity may require further optimization.
Q3: My desired product has low yield despite moderate enantioselectivity. What could be wrong? Low yield can often be traced to incomplete reactions or side reactions. In multi-step catalytic processes like the Guerbet reaction, this could mean inefficient dehydrogenation of the alcohol precursor, poor aldol condensation efficiency, or incomplete hydrogenation of the unsaturated intermediate [1]. Focus on optimizing reaction conditions (temperature, base concentration, catalyst loading) for each step and ensure your catalyst is effective for both dehydrogenation and hydrogenation steps.
This protocol is adapted from highly effective systems for synthesizing 2-ethyl-1-hexanol, which can be a guiding methodology for the synthesis of this compound [1].
1. Catalyst Synthesis ([Cp*IrClL⁴]Cl)
2. Catalytic Guerbet Reaction
This diagram outlines a systematic workflow for developing and optimizing an enantioselective synthesis process, integrating key steps from troubleshooting and experimental guidance.
The following table summarizes the key identified physicochemical and toxicological data for 5-Ethyl-2-nonanol. Please note that some values are estimates [1].
| Property | Value | Source / Notes |
|---|---|---|
| CAS Number | 103-08-2 | [2] [1] |
| Molecular Formula | C₁₁H₂₄O | [2] [3] [1] |
| Molecular Weight | 172.31 g/mol | [2] [3] [1] |
| IUPAC Name | 5-ethylnonan-2-ol | [2] [1] |
| Boiling Point | 223.04 °C (est. at 760 mmHg) | [1] |
| Flash Point | 99.2 °C (211 °F) (est.) | [1] |
| Water Solubility | 57.47 mg/L @ 25 °C (est.) | [1] |
| logP (o/w) | 4.093 (est.) | [1] |
| Vapor Pressure | 0.020 mmHg @ 25 °C (est.) | [1] |
| Dermal Toxicity (LD₅₀) | 4760 mg/kg (skin - rabbit) | [1] |
1. Under what conditions should I store this compound to ensure its stability for long-term experiments? While explicit stability data is unavailable, you can infer stable storage conditions from its properties. The compound should be stored in a cool, well-ventilated place, away from heat and ignition sources like open flames or sparks, given its flash point of approximately 99°C [1]. A tightly closed container made of a compatible material (e.g., glass or certain plastics) is recommended to prevent evaporation and moisture absorption. The high boiling point and low vapor pressure suggest it is not highly volatile at room temperature [1].
2. What are the primary safety hazards associated with handling this compound? Available safety data indicates that this compound poses a low to moderate acute dermal toxicity risk [1]. As with many laboratory chemicals, you should assume it may cause skin and eye irritation. There is no specific GHS hazard classification identified in the search results, but a conservative approach using appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential [1].
3. I cannot find a decomposition temperature for this material. How can I assess its thermal stability? In the absence of direct data, you should treat it as a stable organic compound at room temperature. For experimental procedures involving heating, exercise caution. The thermophysical property data from NIST [3] can be used to model its behavior under various temperatures and pressures. It is advisable to conduct small-scale thermal stability tests under controlled conditions if high-temperature applications are planned.
Since specific stability data is limited, you may need to empirically determine the stability profile for your specific application. The diagram below outlines a logical workflow for assessing the storage stability of this compound in your laboratory.
Experimental Protocol for Stability Testing:
The following table summarizes the key identifiers and estimated physical properties of 5-Ethyl-2-nonanol alongside general characteristics of medium-chain linear alcohols for comparison.
| Property | This compound | Medium-Chain Linear Alcohols (e.g., n-Hexanol) |
|---|---|---|
| CAS Number | 103-08-2 [1] [2] | Varies (e.g., 111-27-3 for n-Hexanol) |
| IUPAC Name | 5-ethylnonan-2-ol [1] | Alkan-1-ol (e.g., hexan-1-ol) |
| Molecular Formula | C₁₁H₂₄O [1] [2] | CₙH₂ₙ₊₁OH (e.g., C₆H₁₄O) |
| Molecular Weight | 172.31 g/mol [1] | Varies by chain length (e.g., 102.18 g/mol for n-Hexanol) |
| Structure | Branched chain; secondary alcohol [1] | Straight chain; typically primary alcohol [3] |
| Water Solubility | 57.47 mg/L @ 25°C (est) [4] | Low, decreases with increasing chain length |
| logP (o/w) | 4.093 (est) [4] | Lower than branched isomers (e.g., ~2.03 for n-Hexanol) |
The reactivity of an alcohol is heavily influenced by its class (primary, secondary, tertiary) and molecular structure (linear vs. branched) [3]. The following diagram outlines the general synthesis pathways for this compound.
As a secondary branched alcohol, this compound exhibits distinct reactivity compared to more common linear primary alcohols like hexanol or octanol. The available literature suggests several key differences:
To perform a more rigorous comparative analysis, you will need to consult specialized scientific literature. Here are suggested paths for further research:
| Feature | 2-Nonanol | 5-Ethyl-2-Nonanol |
|---|---|---|
| Antimicrobial Activity | Well-documented, strong antifungal activity [1] [2] [3] | No specific antimicrobial activity data found in search results |
| Target Pathogens | Alternaria alternata (tobacco brown spot), Penicillium expansum (blue mold on pear) [1] [3] | Information missing |
| Quantitative Efficacy (EC₅₀) | 0.1055 μL/cm³ against A. alternata [1] [2] | Information missing |
| Minimum Inhibitory Concentration (MIC) | 0.2166 μL/cm³ against A. alternata [1] [2] | Information missing |
| Proposed Mechanism of Action | Disrupts carbon metabolism (D-glucose synthesis) and suppresses antioxidant defense (SOD, CAT) in fungi, leading to oxidative stress and cellular damage [1] [2] | Information missing |
| Source/Production | Produced as a volatile organic compound (VOC) by biocontrol bacteria like Bacillus velezensis and Bacillus aryabhattai [1] [3] | Primarily discussed in context of chemical synthesis [4] |
The data for 2-nonanol's efficacy comes from standardized laboratory tests. Here are the key experimental approaches and findings:
Toxicity Assay (Mycelial Growth Rate Method): This method is used to determine the EC₅₀ (effective concentration that inhibits 50% of growth) and MIC.
In Vivo Efficacy on Plant Material:
Transcriptome analysis of A. alternata exposed to 2-nonanol revealed insights into its antifungal mechanism at the molecular level, which can be summarized in the following pathway:
The evidence strongly positions 2-nonanol as a promising natural fungicide. Its volatility makes it a candidate for fumigation-based biocontrol strategies in agriculture and food preservation [1] [3].
A significant literature gap exists for This compound. While one source details its chemical synthesis [4], no studies were found investigating its antimicrobial properties. The structural difference—the addition of an ethyl group—could potentially influence its bioactivity, membrane permeability, or toxicity, but this remains an untested hypothesis.
To objectively compare these compounds, consider designing a study with these elements:
The following table summarizes the key performance metrics for this compound production in two engineered microorganisms, as reported in one source [1].
| Organism | Genetic Modifications | Titer | Productivity |
|---|---|---|---|
| Synechocystis sp. PCC 6803 | Overexpression of maqu_2220 gene; knockout of sll0208 and sll0209 genes [1]. |
2.87 mg/g DCW (dry cell weight) [1] | 0.12 mg/L/h [1] |
| Escherichia coli BL21(DE3) | Expression of ybbO and aar genes; knockout of plsX gene [1]. |
1.98 g/L [1] | 82.5 mg/L/h [1] |
> Note: The information comes from a supplier webpage summarizing research data. The original scientific publication was not identified in the search results, so direct verification of experimental details is recommended.
The production of this compound in engineered microbes primarily relies on re-routing the fatty acid biosynthesis pathway. The general strategy involves converting fatty acyl-ACP intermediates into alcohols [1].
The diagram below illustrates this reconstructed metabolic pathway based on the genetic modifications described.
The experimental approach for the high-producing E. coli strain, as mentioned, likely involved the following steps [1]:
aar gene (encoding an acyl-ACP reductase) to convert the fatty acid precursor (Fatty acyl-ACP) into an aldehyde. This was combined with the expression of the ybbO gene (encoding an NADP+-dependent aldehyde reductase) to reduce the aldehyde to the final product, this compound.plsX gene. This gene is involved in phospholipid synthesis and competes for the same Fatty acyl-ACP precursor. Its removal helps to channel more metabolic flux toward the production of the target alcohol [1].The field of metabolic engineering for chemical production is advanced, but direct comparisons for this compound are scarce.
The table below summarizes the key identifying information for 5-Ethyl-2-nonanol from authoritative chemical databases.
| Property | Value |
|---|---|
| CAS Registry Number | 103-08-2 [1] [2] |
| Molecular Formula | C₁₁H₂₄O [1] [2] |
| Molecular Weight | 172.3077 g/mol [1] [2] |
| IUPAC Name | This compound [1] |
| Other Names | 5-ethylnonan-2-ol; (3-Ethyl-n-heptyl)methylcarbinol [1] [2] |
| Standard InChIKey | WYXKGYXADPUOOM-UHFFFAOYSA-N [1] [2] |
| Boiling Point | 223.04 °C (est.) [3] |
| logP (o/w) | 4.093 (est.) [3] |
| Water Solubility | 57.47 mg/L @ 25 °C (est.) [3] |
Based on analytical chemistry literature, the identification of a volatile compound like this compound typically follows a workflow that combines separation and detection techniques with data analysis. The general protocol can be visualized as follows:
The methodology commonly used in recent studies for analyzing volatile organic compounds involves these key steps [4] [5]:
| Property | 5-Ethyl-2-nonanol (Branched) | Straight-Chain Isomer (e.g., 2-Nonanol) | Significance for Solubility |
|---|---|---|---|
| Water Solubility | 57.47 mg/L at 25°C (est) [1] [2] | ~1,000 mg/L (est. for 1-Nonanol) [3] | Lower solubility due to increased hydrophobicity from branching [3]. |
| logP (log Kow) | 4.13 (est) [2] | Information missing | Higher logP confirms greater lipophilicity and lower water affinity. |
| Molecular Formula | C₁₁H₂₄O [3] [1] [4] | C₉H₂₀O (e.g., 2-Nonanol) [3] | Different carbon backbone structure and chain length. |
| Structure | CCCCC(CC)CCC(C)O (Branched) [3] |
CCCCCCCCC(C)O (Linear, example) |
Branching reduces surface area and disrupts orderly dissolution in water [3]. |
The core reason for the lower water solubility of this compound lies in its molecular architecture. The ethyl branch on the carbon chain increases the molecule's overall hydrophobicity [3]. This branch shields polar regions and reduces the molecule's ability to form hydrogen bonds with water molecules efficiently. Consequently, the branched molecule is "worse" at dissolving in water but "better" at mixing with organic, fat-soluble (lipophilic) solvents.
For rigorous comparison, here are standard experimental protocols to measure the key properties discussed.
This is a direct method for determining the saturation concentration of a compound in water [1] [2].
This method directly determines the partition coefficient, a fundamental measure of lipophilicity [1] [2].
The following diagram illustrates how the structure of this compound leads to its physical properties and resultant solubility.
The following table summarizes the key experimental findings for 2-Nonanol against various fungal pathogens.
| Pathogen | Experimental Model | Key Efficacy Metrics | Source/Organism |
|---|
| Alternaria alternata (Tobacco brown spot) | In vitro fumigation | EC50: 0.1055 µL/cm³ Minimum Inhibitory Concentration (MIC): 0.2166 µL/cm³ [1] | Produced by Bacillus velezensis EM-1 [1] | | Alternaria alternata (Tobacco brown spot) | In vivo tobacco leaves | Effectively reduced disease incidence and slowed lesion expansion [1] | Produced by Bacillus velezensis EM-1 [1] | | Verticillium dahliae (Verticillium wilt) | In vitro fumigation | Completely inhibited mycelial growth [2] | Produced by Bacillus velezensis SBB [2] |
For research purposes, here are the detailed methodologies from the key studies cited above.
Antifungal Activity of 2-Nonanol against Alternaria alternata [1]
Antifungal Activity of 2-Nonanol against Verticillium dahliae [2]
Based on the available research, the following diagram illustrates the antifungal mechanism of 2-Nonanol against Alternaria alternata, as revealed by transcriptome analysis [1].
The diagram shows that 2-Nonanol exerts its antifungal effect through a dual mechanism: it disrupts carbon metabolism, leading to energy depletion, and simultaneously suppresses the pathogen's antioxidant defense system, causing lethal oxidative damage [1].
The strong inhibitory effects of 2-Nonanol against multiple plant pathogens highlight its potential as a biocontrol agent. Its volatile nature makes it a candidate for developing novel fumigation-based treatments. Future research should focus on:
The table below summarizes the basic identifying information and the single data point found for 5-Ethyl-2-nonanol.
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₁H₂₄O | [1] |
| IUPAC Name | This compound | [1] |
| CAS Registry Number | 103-08-2 | [1] |
| Molecular Weight | 172.3077 g/mol | [1] |
| Boiling Point | 498 K (approximately 224.85 °C or 436.73 °F) | [1] |
| Other names | 5-ethylnonan-2-ol; (3-Ethyl-n-heptyl)methylcarbinol | [1] |
The provided boiling point of 498 K comes from a 1936 report cited by the NIST Chemistry WebBook, with an uncertainty of 4 K assigned by the Thermodynamics Research Center [1]. This single data point is insufficient for a meaningful thermal stability comparison, which typically requires data on degradation temperatures, reaction kinetics under heat, or oxidative stability.
A proper thermal stability guide would require experimental data that is currently missing for this specific compound and its isomers, such as:
Given the lack of direct data, here are approaches you can take to build a comparative profile:
The following diagram maps the logical pathway for investigating the thermal properties of a compound, from initial data gathering to experimental analysis.
Environmental Hazard